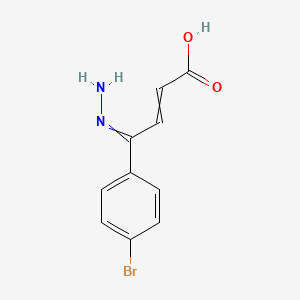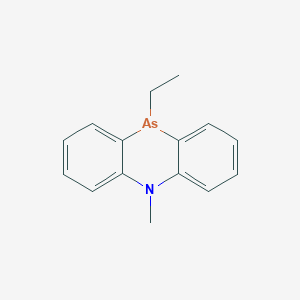
10-Ethyl-5-methylphenarsazinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Ethyl-5-methylphenarsazinine is an organoarsenic compound characterized by the presence of an ethyl group and a methyl group attached to a phenarsazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethyl-5-methylphenarsazinine typically involves the reaction of phenarsazine with ethyl and methyl substituents under controlled conditions. One common method involves the use of triethyl orthoformate and glacial acetic acid in a reflux setup . The reaction is carried out in a three-necked flask equipped with a reflux condenser, a gas-inlet tube, a thermometer, and a magnetic stirrer. The mixture is heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-Ethyl-5-methylphenarsazinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenarsazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of arsenic oxides.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of halogenated phenarsazine derivatives.
Applications De Recherche Scientifique
10-Ethyl-5-methylphenarsazinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 10-Ethyl-5-methylphenarsazinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. It may also interact with DNA, leading to changes in gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenarsazine: The parent compound without ethyl and methyl substituents.
10-Ethylphenarsazine: Similar structure but lacks the methyl group.
5-Methylphenarsazine: Similar structure but lacks the ethyl group.
Uniqueness
10-Ethyl-5-methylphenarsazinine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.
Propriétés
Numéro CAS |
112746-50-6 |
|---|---|
Formule moléculaire |
C15H16AsN |
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
10-ethyl-5-methylphenarsazinine |
InChI |
InChI=1S/C15H16AsN/c1-3-16-12-8-4-6-10-14(12)17(2)15-11-7-5-9-13(15)16/h4-11H,3H2,1-2H3 |
Clé InChI |
BNEALSCUDBJPFO-UHFFFAOYSA-N |
SMILES canonique |
CC[As]1C2=CC=CC=C2N(C3=CC=CC=C31)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


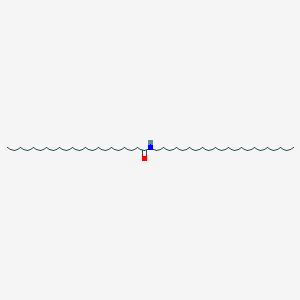
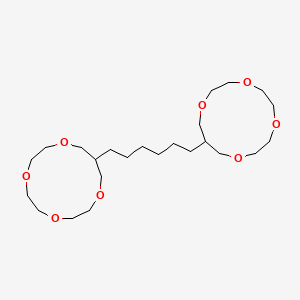

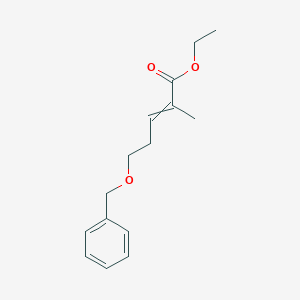
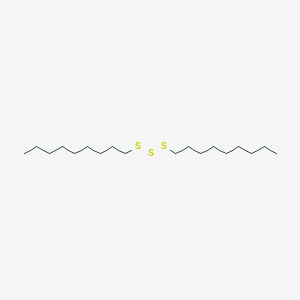
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

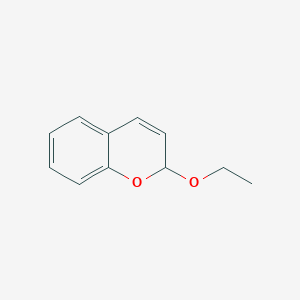



![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
